(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester
Description
This compound features a fused oxazolo[4,5-b]pyridine core with a 2-oxo-2,3-dihydro group, an (E)-configured vinyl linker, and a boronic acid pinacol ester moiety. Its molecular formula is C₁₅H₁₈BN₂O₄ (calculated from structural analogs in and ). The boronic acid pinacol ester serves as a protected intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry for constructing biaryl or conjugated systems in drug candidates . The oxazolo-pyridine core may confer unique electronic properties, influencing reactivity and binding affinity in biological targets .
Properties
IUPAC Name |
6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)6-5-9-7-10-11(16-8-9)17-12(18)19-10/h5-8H,1-4H3,(H,16,17,18)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPMTJSTUACQD-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=C(NC(=O)O3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=C(NC(=O)O3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester typically involves multiple steps. One common method includes the formation of the oxazolo[4,5-b]pyridine core, followed by the introduction of the boronic acid ester group. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The final step usually involves the esterification of the boronic acid with pinacol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process often involves crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the oxazolo[4,5-b]pyridine ring.
Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or platinum. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can lead to modified oxazolo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activities or as a precursor for bioactive compounds.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. It may be used in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The oxazolo[4,5-b]pyridine moiety may interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among boronic acid pinacol esters with heterocyclic cores:
Key Observations :
Yield Comparison :
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency depends on the electronic and steric profile of the boronic ester:
Biological Activity
(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester is a compound with significant potential in medicinal chemistry due to its unique structural features and the biological activities associated with boronic acids. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H20BNO3
- Molecular Weight : 330.35 g/mol
- CAS Number : 1011397-14-0
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which allows them to participate in various biochemical processes. The specific mechanism of action for (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester includes:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting proteasome activity, which is crucial for protein degradation pathways in cells. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.
- Interaction with Biological Targets : The oxazolo-pyridine moiety may interact with specific receptors or enzymes involved in signaling pathways, thereby modulating cellular responses.
Anticancer Properties
Several studies have highlighted the anticancer potential of boronic acid derivatives:
- Case Study 1 : A study demonstrated that similar boronic acid compounds could induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors .
- Case Study 2 : In vivo studies using murine models showed that boronic acid esters could significantly reduce tumor growth when administered alongside traditional chemotherapeutics .
Antiviral Activity
Research has indicated that certain boronic acid derivatives exhibit antiviral properties:
Data Table: Biological Activity Overview
Q & A
Q. What are the standard synthetic routes for preparing (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or allylboration reactions . A common approach involves:
Suzuki Coupling : Reacting a halogenated oxazolo-pyridine derivative (e.g., bromo or iodo-substituted) with a vinyl boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of THF/H₂O with a base like Na₂CO₃ .
Stereoselective Allylboration : For E/Z control, pre-treatment of the boronic ester with nBuLi followed by trapping with trifluoroacetic anhydride (TFAA) generates a borinic ester intermediate, which enhances E-selectivity in aldehyde additions .
Q. Key Characterization Data :
| Technique | Expected Data |
|---|---|
| ¹¹B NMR | δ ~30 ppm (boronic ester) |
| ¹H/¹³C NMR | Vinyl proton: δ 6.5–7.2 ppm (J = 12–16 Hz) |
| HPLC | >95% purity (C18 column, MeOH/H₂O eluent) |
Q. How should this compound be stored to ensure stability?
The boronic ester is moisture-sensitive and prone to hydrolysis. Recommended storage conditions:
- Temperature : –20°C in a sealed, argon-flushed vial.
- Solvent : Dissolve in anhydrous THF or DCM for long-term storage.
- Handling : Use glovebox or Schlenk techniques to avoid air exposure .
Advanced Research Questions
Q. How can stereoselectivity (E/Z) be controlled in reactions involving the vinyl boronic ester moiety?
The E/Z ratio depends on the reaction mechanism and intermediate species :
Q. Optimized Protocol :
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Activation | nBuLi, –78°C, THF | Alkoxide formation |
| Trapping | TFAA, 0°C | Borinic ester |
| Reaction | Aldehyde, rt, 12h | E-Selective product |
Q. What strategies address low reactivity in palladium-catalyzed cross-couplings with this boronic ester?
The oxazolo-pyridine heterocycle may deactivate the catalyst via coordination or steric hindrance . Mitigation approaches include:
- Catalyst Screening : Use electron-rich Pd sources (e.g., Pd(OAc)₂ with SPhos ligand).
- Microwave Irradiation : Enhances reaction rates (e.g., 100°C, 20 min in DMF).
- Additives : K₃PO₄ or Cs₂CO₃ improves coupling efficiency .
Case Study : Coupling with aryl bromides:
| Catalyst System | Yield (%) |
|---|---|
| Pd(PPh₃)₄, K₂CO₃ | 45 |
| Pd(OAc)₂/SPhos, Cs₂CO₃ | 82 |
Q. How does the oxazolo-pyridine ring influence the electronic properties of the boronic ester?
The electron-deficient oxazolo-pyridine ring withdraws electron density from the vinyl boronic ester, reducing its nucleophilicity. This is confirmed by:
Q. What analytical methods resolve contradictions in reaction outcomes (e.g., unexpected byproducts)?
- ¹¹B NMR : Monitors boronic ester integrity (hydrolysis yields δ ~18 ppm boronic acid).
- LC-MS : Identifies decomposition products (e.g., oxazolo-pyridine diol from hydrolysis).
- In Situ IR : Tracks intermediate species during catalysis .
Example : A study observed 30% deboronation; switching solvent from THF/H₂O to dioxane/H₂O reduced this to <5% .
Q. How is this compound applied in enantioselective synthesis?
The vinyl boronic ester serves as a chiral building block in asymmetric allylboration :
Chiral Ligands : Use (R)-BINOL or tartrate-derived catalysts.
Dynamic Kinetic Resolution : Achieves >90% ee in aldehyde additions .
Mechanistic Insight :
The oxazolo-pyridine’s rigidity enforces a planar transition state, enhancing enantiocontrol.
Q. What are the limitations of this compound in multistep syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
